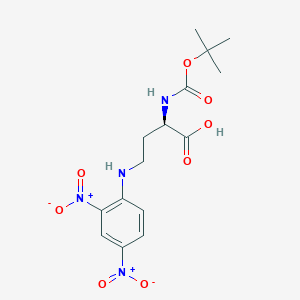

Boc-d-dab(dnp)-oh

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-4-(2,4-dinitroanilino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c1-15(2,3)27-14(22)17-11(13(20)21)6-7-16-10-5-4-9(18(23)24)8-12(10)19(25)26/h4-5,8,11,16H,6-7H2,1-3H3,(H,17,22)(H,20,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKMUFMHGRNDHI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of Boc-D-Dab(Dnp)-OH

Executive Summary

Boc-D-Dab(Dnp)-OH (N-alpha-(tert-Butoxycarbonyl)-N-gamma-(2,4-dinitrophenyl)-D-diaminobutyric acid) is a specialized amino acid derivative widely utilized in the design of FRET (Fluorescence Resonance Energy Transfer) substrates and protease inhibitors.[1]

Unlike standard protecting groups used in Solid Phase Peptide Synthesis (SPPS), the Dnp group on the gamma-amine of Diaminobutyric acid (Dab) serves primarily as a non-fluorescent quencher . Its integration allows for precise tuning of the donor-acceptor distance in FRET pairs, offering a shorter linkage (2 carbons) compared to Lysine (4 carbons), thereby enhancing energy transfer efficiency in compact peptide substrates.[1] Furthermore, the inclusion of the D-isomer backbone confers resistance to proteolytic degradation, making it ideal for stabilizing peptidomimetics and therapeutic candidates.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the compound.

Chemical Identity Table[1]

| Property | Specification |

| Chemical Name | N-alpha-t-Boc-N-gamma-(2,4-dinitrophenyl)-D-diaminobutyric acid |

| Abbreviation | Boc-D-Dab(Dnp)-OH |

| Molecular Formula | C₁₅H₂₀N₄O₈ |

| Molecular Weight | 384.34 g/mol |

| Appearance | Yellow to Orange Crystalline Powder |

| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |

| Chirality | D-Isomer (Unnatural) |

| CAS Number | Not explicitly listed in major public registries; Custom synthesis implied |

Structural Connectivity

The molecule consists of a chiral D-Dab backbone.[1] The alpha-amine is protected by the acid-labile Boc group, while the gamma-amine is modified with the Dnp chromophore.[1]

Figure 1: Structural connectivity and functional roles of moieties in Boc-D-Dab(Dnp)-OH.

Synthetic Utility & Mechanism[1][4][5]

Role in Solid Phase Peptide Synthesis (SPPS)

Boc-D-Dab(Dnp)-OH is designed for Boc chemistry SPPS .[1] The critical distinction in its usage lies in the stability of the side-chain modification.

-

Boc Group (Alpha-protection): Removed by Trifluoroacetic acid (TFA) during the deprotection cycle.[1][2]

-

Dnp Group (Gamma-modification): Unlike Dnp-Histidine (where Dnp protects the imidazole and is removed by thiolysis), the Dnp group on the primary amine of Dab is extremely stable . It withstands both TFA (Boc removal) and anhydrous Hydrogen Fluoride (HF) (final cleavage).[1]

-

Result: The Dnp group remains on the final peptide, serving as a permanent label.

-

Synthesis Workflow

The incorporation of this residue follows a standard Boc cycle but requires specific attention to the colored nature of the product.

Figure 2: Integration of Boc-D-Dab(Dnp)-OH into the SPPS cycle. Note the persistence of the Dnp group.

Common Pitfall: Dnp Removal

Warning: Do not apply thiophenol/DMF treatments intended for His(Dnp) deprotection.[1]

-

Context: In His(Dnp), the bond is a sulfonamide-like imidazole nitrogen bond, which is labile to nucleophiles.

-

Context: In Dab(Dnp), the bond is a secondary aniline-like amine.[1] It is chemically robust.[1][3] Attempting to remove it will likely degrade the peptide before the Dnp leaves.[4]

Applications in Drug Development & FRET

The primary utility of Boc-D-Dab(Dnp)-OH is in the engineering of FRET protease substrates .[1]

Distance Tuning (The "Ruler" Effect)

Efficiency of FRET (

Researchers often choose Dab (2 side-chain carbons) over Lys (4 side-chain carbons) or Orn (3 side-chain carbons) to shorten the distance between the backbone and the quencher.[1] This is critical when the donor and acceptor are placed close together in the sequence (e.g.,

FRET Pairs

Boc-D-Dab(Dnp)-OH acts as the Acceptor (Quencher) .[1] It is commonly paired with:

Stability Enhancement

The use of the D-isomer (D-Dab) prevents the quencher residue itself from being recognized as a cleavage site by proteases, ensuring that signal generation is strictly due to cleavage of the intended substrate sequence (usually composed of L-amino acids between the donor and acceptor).

Handling & Storage Protocols

To maintain the integrity of Boc-D-Dab(Dnp)-OH, strictly adhere to the following protocols.

Storage Conditions

-

Temperature: Store at -20°C .

-

Desiccation: Highly hygroscopic.[1] Store under inert gas (Nitrogen/Argon) in a desiccator.

-

Light: Protect from light.[1] The Dnp chromophore can degrade or isomerize upon prolonged exposure to intense UV/visible light.

Solubilization Protocol

-

Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DCM for initial solubilization as solubility is lower.[1]

-

Concentration: Typical coupling concentration is 0.1 M to 0.5 M.[1]

-

Visual Check: The solution should be a clear, bright yellow/orange. Turbidity indicates moisture contamination or incomplete dissolution.[1]

References

-

FRET Substrate Design: Knight, C. G. (1995).[1] Fluorimetric Assays of Proteolytic Enzymes. Methods in Enzymology, 248, 18-34.[1] Link

-

Boc Chemistry Fundamentals: Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis.[1][6][7][8] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Dnp Group Properties: Sanger, F. (1945).[1] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[1] (Foundational reference for Dnp-amine stability). Link

-

Dab vs Lys in Peptides: Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342. (Context on backbone modification and stability). Link[1]

Sources

- 1. Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

Validation & Comparative

Comprehensive Guide: HPLC Analysis Methods for DNP-Labeled Peptides

This guide provides an in-depth technical comparison of HPLC methodologies for analyzing DNP (2,4-dinitrophenyl)-labeled peptides. It is designed for researchers requiring precise quantification of peptide proteolysis, turnover, or N-terminal characterization.

Executive Summary & Technical Rationale

DNP-labeling is a robust derivatization strategy that modifies the N-terminus (and Lysine side chains) of peptides with a dinitrophenyl group.[1] Unlike standard peptide analysis which relies on non-specific amide bond absorbance (214 nm), DNP-peptides possess a distinct chromophore absorbing strongly at ~360 nm .

Why this matters:

-

Spectral Specificity: The 360 nm absorbance allows for the quantification of DNP-labeled fragments in crude biological mixtures (e.g., cell lysates, serum) without interference from non-labeled proteins.

-

Hydrophobic Shift: The DNP moiety significantly increases the hydrophobicity of the peptide, shifting retention times (Rt) on Reversed-Phase (RP) columns. This "hydrophobic tag" separates labeled fragments from the bulk hydrophilic digest.

This guide compares three primary HPLC methodologies: the Standard TFA/Acetonitrile Method (Gold Standard), the Buffer-Controlled Method (for pH-sensitive separations), and the LC-MS Compatible Method (for structural verification).

Mechanistic Workflow: From Labeling to Separation

The following diagram illustrates the chemical workflow and the separation logic.

Figure 1: Workflow for DNP-peptide analysis. The DNP group adds hydrophobicity, causing the labeled peptide to interact more strongly with the C18 stationary phase.

Comparative Analysis of HPLC Methods

Method A: The Gold Standard (TFA/Acetonitrile)

This is the most robust method for routine quantification. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, suppressing the ionization of silanols on the column and the carboxyl groups on the peptide, resulting in sharp peaks.

-

Column: C18 (e.g., 5 µm, 100 Å pore size).

-

Mobile Phase A: 0.1% TFA in Water.[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[2]

-

Detection: Absorbance at 360 nm (primary) and 214 nm (secondary).

Method B: Buffer-Controlled (Phosphate/Methanol)

Used when selectivity changes are required. Phosphate buffers allow precise pH control (typically pH 6-7), which deprotonates the C-terminus and potentially Histidine residues, altering selectivity compared to the acidic TFA method.

-

Column: C18 or Phenyl-Hexyl (for alternative selectivity).

-

Mobile Phase A: 10-50 mM Sodium Phosphate (pH 6.5).

-

Mobile Phase B: Methanol or Acetonitrile.[3]

-

Detection: UV 360 nm.

Method C: LC-MS Compatible (Formic Acid)

Required when mass spectrometry is needed for sequence confirmation. TFA suppresses ionization in MS; therefore, Formic Acid (FA) is substituted.

-

Column: C18 (High-purity silica to reduce silanol interactions).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detection: ESI-MS (Positive Mode) + UV 360 nm.

Comparative Performance Matrix

| Feature | Method A: Standard TFA | Method B: Phosphate Buffer | Method C: Formic Acid (MS) |

| Peak Shape | Excellent (TFA minimizes tailing) | Good (depends on pH) | Moderate (some tailing possible) |

| Selectivity | Hydrophobicity-driven | Charge & Hydrophobicity mixed | Hydrophobicity-driven |

| MS Compatibility | Poor (Signal suppression) | Incompatible (Non-volatile salts) | Excellent |

| DNP Specificity | High (at 360 nm) | High (at 360 nm) | High (MS confirms mass) |

| Retention Shift | Strong shift to higher %B | Variable (pH dependent) | Strong shift to higher %B |

Detailed Experimental Protocol (Method A)

This protocol validates the quantification of a DNP-labeled peptide against an internal standard.

Phase 1: Derivatization (Sanger's Method Adaptation)

-

Preparation: Dissolve peptide (1-5 mg/mL) in 0.1 M Sodium Bicarbonate (pH 8.5).

-

Labeling: Add a 5-fold molar excess of 1-fluoro-2,4-dinitrobenzene (DNFB) dissolved in ethanol.

-

Note: DNFB is light-sensitive and volatile. Work in a fume hood with amber tubes.

-

-

Incubation: Incubate at 37°C for 2 hours in the dark. Shake intermittently.

-

Quenching: Acidify with 1M HCl to pH ~2 to stop the reaction and protonate the peptide for extraction (optional) or direct injection.

-

Cleanup (Optional): Extract excess DNFB with ether (DNFB partitions into ether; DNP-peptide remains in aqueous phase).

Phase 2: HPLC Setup & Run

-

System: Binary Gradient HPLC with DAD/UV detector.

-

Column: Phenomenex Jupiter C18 or Agilent Zorbax 300SB-C18 (4.6 x 250 mm).

-

Temperature: 30°C.

-

Gradient Profile:

| Time (min) | % Mobile Phase B (0.1% TFA/ACN) | Event |

| 0.0 | 5 | Equilibration |

| 2.0 | 5 | Load/Wash |

| 25.0 | 65 | Linear Gradient |

| 27.0 | 95 | Wash Column |

| 30.0 | 95 | Hold |

| 32.0 | 5 | Re-equilibration |

Phase 3: Data Analysis

-

Extract chromatogram at 360 nm .

-

Integrate peaks. DNP-peptides will elute significantly later than their non-labeled counterparts due to the hydrophobic DNP group.

-

Calculate concentration using the molar extinction coefficient of DNP-lysine/amine:

.

Troubleshooting & Optimization

The "Hydrophobic Foot" Effect

DNP adds a significant "hydrophobic foot" to the molecule. If your DNP-peptide is not eluting:

-

Switch to C8 or C4: For large peptides (>30 AA) labeled with DNP, C18 may retain them too strongly. A C8 column reduces hydrophobic interaction.

-

Increase Organic Modifier: Ensure the gradient reaches 95% ACN.

Peak Tailing

-

Cause: Interaction between the DNP nitro groups and residual silanols on the silica support.

-

Solution: Ensure TFA concentration is at least 0.1%. If using Formic Acid (Method C), use a column with "end-capping" technology (e.g., "Shield" or "Polar-embedded" phases) to cover silanols.

Figure 2: Decision tree for troubleshooting DNP-peptide separation issues.

References

- Mant, C. T., & Hodges, R. S. (1991). HPLC of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on peptide hydrophobicity and RP-HPLC mechanisms).

-

Sanger, F. (1945). The free amino groups of insulin.[6] Biochemical Journal, 39(5), 507–515. Link (The foundational paper for DNP labeling).

-

Phenomenex. (2024). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Application Guide. Link

-

Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Laboratory Research Guide. Link

-

Mtoz Biolabs. (2024). Workflow of HPLC in Peptide Purity Analysis. Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Boc-D-Dab(Dnp)-OH Derivatives

Welcome to this in-depth guide on the mass spectrometry (MS) characterization of Nα-Boc-D-Dab(Dnp)-OH and its derivatives. As a non-proteinogenic amino acid incorporating both a bulky Boc protecting group and a chromophoric/electroactive DNP label, this molecule presents unique and interesting challenges for mass spectrometric analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on precise molecular characterization. We will move beyond rote protocols to explore the causality behind our analytical choices, ensuring a robust and reliable characterization strategy.

The DNP (dinitrophenyl) group has a long history in protein chemistry, famously used by Frederick Sanger in the first sequencing of insulin.[1] Today, DNP-labeled amino acids are critical tools in peptide synthesis, fluorescence quenching studies, and the development of immunomodulatory compounds. Accurate mass spectrometry analysis is non-negotiable for verifying the structure, purity, and fragmentation behavior of these essential building blocks.

Section 1: A Comparative Analysis of Ionization Techniques

The first critical choice in any MS experiment is the ionization method. The goal is to transfer the analyte from a condensed phase to a gas phase as an ion with minimal degradation. For a molecule like Boc-D-Dab(Dnp)-OH, the choice primarily lies between Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI): The Workhorse for Modified Amino Acids

ESI is the premier technique for this class of molecule. It is a "soft" ionization method that generates ions directly from a solution by creating a fine aerosol of charged droplets.[2][3] This process is gentle enough to keep the intact molecule, including its labile protecting groups, for initial mass determination (MS1).

-

Why it excels for this application: ESI is highly compatible with liquid chromatography (LC), allowing for online separation and purification prior to MS analysis. This is crucial for analyzing derivatives in complex reaction mixtures. Furthermore, ESI typically produces multiply charged ions for larger molecules, but for a small molecule like Boc-D-Dab(Dnp)-OH, it reliably produces a singly protonated molecule, [M+H]⁺, simplifying spectral interpretation.[2]

-

Causality behind its effectiveness: The polarity of the Boc-D-Dab(Dnp)-OH, with its carboxylic acid and nitro groups, makes it amenable to forming ions in solution, a prerequisite for efficient ESI. The process of solvent evaporation and droplet fission effectively liberates these pre-formed ions into the gas phase.[2]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Viable Alternative

In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the analyte, typically forming singly charged ions.[2]

-

When to consider MALDI: MALDI can be an excellent choice when dealing with pure, solid samples and when high-throughput screening is required. A key advantage is its tolerance for salts and buffers that can suppress the ESI signal. Some researchers suggest that MALDI can be gentler than ESI, potentially reducing the in-source fragmentation of the acid-labile Boc group.[4]

-

Potential drawbacks: MALDI is less readily coupled to LC, making it more of a "snapshot" analysis of a purified sample. Matrix selection is critical and can be an empirical process to find the optimal conditions for your specific derivative.

Comparative Summary of Ionization Techniques

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |

| Principle | Ionization from charged liquid droplets.[5] | Laser-induced desorption/ionization from a solid matrix.[2] |

| Typical Ions | Singly and multiply charged ions, e.g., [M+H]⁺.[2] | Predominantly singly charged ions, e.g., [M+H]⁺, [M+Na]⁺.[2] |

| Sample State | Solution | Solid (co-crystallized with matrix) |

| LC Coupling | Excellent, standard practice | Possible, but less common and more complex |

| Strengths | High sensitivity, ideal for complex mixtures (with LC), soft ionization.[5] | High throughput, salt tolerance, potentially less in-source fragmentation.[4] |

| Weaknesses | Susceptible to ion suppression from salts/buffers. | Matrix interference can obscure low m/z region, requires matrix optimization. |

Section 2: Tandem Mass Spectrometry (MS/MS) and Fragmentation Logic

Confirming the molecular weight is only the first step. Structural elucidation requires tandem mass spectrometry (MS/MS), where we select the parent ion, fragment it using a collision gas (Collision-Induced Dissociation, CID), and analyze the resulting product ions.[6] The fragmentation pattern is a molecular fingerprint that confirms the connectivity of the atoms.

For Boc-D-Dab(Dnp)-OH, the fragmentation is highly predictable and driven by the chemical nature of its functional groups. In positive-ion ESI-MS/MS, we expect to see characteristic neutral losses associated with the protecting groups.

Key Fragmentation Pathways

-

Loss of the Boc Group: The tert-butoxycarbonyl (Boc) group is notoriously labile. Under CID, it readily fragments through two primary pathways:

-

Loss of isobutylene (56 Da): This is a very common and often dominant fragmentation pathway for Boc-protected amines.[7][8]

-

Loss of the entire Boc group (100 Da): A complete loss of the C₅H₈O₂ moiety.

-

Loss of tert-butanol (74 Da): This can also occur, though the loss of isobutylene is often more pronounced.[7]

-

-

Loss of the Carboxylic Acid Group: The loss of the carboxyl group as COOH (45 Da) or CO₂ (44 Da) is a characteristic fragmentation for amino acids.[9]

-

Fragmentation of the Dinitrophenyl (DNP) Group: The DNP group itself can fragment, often involving losses of NO or NO₂. However, the cleavages around the Boc and carboxylic acid groups are typically more dominant in the initial fragmentation events.

Visualizing the Fragmentation

The following diagram, generated using DOT language, illustrates the primary fragmentation cascade for the protonated Boc-D-Dab(Dnp)-OH molecule.

Caption: Predicted CID fragmentation of protonated Boc-D-Dab(Dnp)-OH.

Section 3: A Self-Validating Experimental Protocol

Trustworthy data comes from robust protocols. This section provides a detailed workflow for the characterization of Boc-D-Dab(Dnp)-OH using LC-ESI-MS/MS. The protocol includes system suitability checks to ensure the instrument is performing optimally before sample analysis.

Experimental Workflow Diagram

Caption: Standard workflow for LC-MS/MS analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh and dissolve Boc-D-Dab(Dnp)-OH in methanol or acetonitrile to a final concentration of 1 mg/mL.

-

Perform serial dilutions in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a working concentration of 1-10 µg/mL.

-

Causality: Using the initial mobile phase as the dilution solvent prevents peak distortion during injection. Formic acid is used to promote protonation ([M+H]⁺) for positive mode ESI.[4]

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Rationale: A standard reversed-phase gradient is sufficient to elute the compound and separate it from potential impurities.

-

-

Mass Spectrometer Parameters (ESI-Positive Mode):

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Flow (N₂): 800 L/hr.

-

Desolvation Temperature: 350 °C.

-

MS1 Scan Range: m/z 100 - 500.

-

MS/MS: Data-Dependent Acquisition (DDA) targeting the [M+H]⁺ ion at m/z 399.1.

-

Collision Energy: Ramp from 10-30 eV.

-

Rationale: These are typical starting parameters for a small molecule on a modern ESI-MS system. Ramping the collision energy ensures that a full range of fragments, from low-energy (e.g., loss of Boc) to higher-energy backbone cleavages, are observed.

-

-

System Suitability Test (Self-Validation):

-

Before running the sample, inject a standard compound (e.g., Reserpine) to verify mass accuracy, intensity, and peak shape.

-

The system must pass pre-defined criteria (e.g., mass accuracy < 5 ppm, intensity > 1x10⁶ counts) before proceeding. This ensures the data generated is reliable and instrument performance is not a variable.

-

Section 4: Characterizing Derivatives and Troubleshooting

The true power of this methodology lies in its application to derivatives. For example, after the acidic removal of the Boc group, you would expect the parent ion to shift to m/z 299.1. The MS/MS spectrum would then lack the characteristic losses of 56 and 100 Da, providing definitive proof of the reaction's success.

Common Challenges and Solutions

-

In-Source Fragmentation: The Boc group is acid-labile and can sometimes fragment in the ESI source before reaching the mass analyzer.[4] If you observe the [M+H-100]⁺ ion in your MS1 scan, it indicates in-source fragmentation.

-

Solution: Reduce the "fragmentor" or "cone" voltage on the instrument.[4] These voltages control the energy in the region between the atmospheric pressure source and the high vacuum analyzer. Lowering them makes the ionization process "softer."

-

-

Sodium/Potassium Adducts: You may observe [M+Na]⁺ (m/z 421.1) or [M+K]⁺ (m/z 437.1) in addition to [M+H]⁺.

-

Solution: This is often caused by trace contaminants in glassware or solvents. While usually not a major issue, their presence can reduce the intensity of the desired protonated molecule. Using high-purity solvents and acid-washing glassware can minimize this. These adducts are less likely to fragment efficiently in MS/MS compared to the protonated species.

-

-

Poor Signal in Positive Mode: While unlikely for this molecule, if the signal is weak, consider negative mode ESI.

Conclusion

The mass spectrometric characterization of Boc-D-Dab(Dnp)-OH and its derivatives is a logical process rooted in the fundamental chemistry of the molecule. By selecting the appropriate ionization technique—primarily ESI for its LC-compatibility—and understanding the predictable fragmentation pathways of the labile Boc and carboxylic acid groups, researchers can confidently verify the structure and purity of these important chemical building blocks. A robust, self-validating protocol is key to ensuring data integrity. By anticipating and mitigating common issues like in-source fragmentation and adduct formation, you can streamline your analytical workflow and accelerate your research and development efforts.

References

- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

-

Ganesh, C., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5), 483-494. Available from: [Link]

-

Lam, K. P., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 724-735. Available from: [Link]

-

Sadygov, R. G., et al. (2004). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 3(5), 978-983. Available from: [Link]

-

Lee, S., et al. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. Journal of the American Society for Mass Spectrometry, 32(6), 1475-1484. Available from: [Link]

-

ResearchGate. (n.d.). Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from [Link]

-

Wang, Y., et al. (2022). Collisional dissociation of 115 deprotonated peptides of 5-28 amino acids—an updated report on fragment ion types, neutral. bioRxiv. Available from: [Link]

-

Lee, S., et al. (2021). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. ACS Publications. Available from: [Link]

-

Abaye, D. A., et al. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available from: [Link]

-

Franklin, J. M., et al. (2018). Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Analytical and Bioanalytical Chemistry, 410(19), 4647-4657. Available from: [Link]

-

Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(13), 1577-1591. Available from: [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. Available from: [Link]

-

Sen, I. K., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry, 34(8), 1649-1658. Available from: [Link]

-

Loo, J. A., et al. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary. Science, 246(4927), 244-246. Available from: [Link]

-

LibreTexts Chemistry. (2022). Protein Analysis using Electrospray Ionization Mass Spectroscopy. Available from: [Link]

-

Lebedev, A. T., et al. (2006). Collision-induced dissociation fragmentation inside disulfide C-terminal loops of natural non-tryptic peptides. Rapid Communications in Mass Spectrometry, 20(10), 1641-1648. Available from: [Link]

-

ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Johnson, R. S., et al. (1987). Novel fragmentation process of peptides by collision-induced decomposition in a tandem mass spectrometer: differentiation of leucine and isoleucine. Analytical Chemistry, 59(21), 2621-2625. Available from: [Link]

-

MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

-

Bhushan, R., & Kumar, V. (1994). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 8(5), 223-234. Available from: [Link]

-

Oakwood Chemical. (n.d.). Boc-D-Dab(Fmoc)-OH, min 98%. Retrieved from [Link]

Sources

- 1. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

Safety Operating Guide

Navigating the Safe Disposal of Boc-D-Dab(Dnp)-OH: A Comprehensive Guide for Laboratory Professionals

In the landscape of modern drug discovery and peptide synthesis, the use of specialized amino acid derivatives is paramount. Among these, Boc-D-Dab(Dnp)-OH serves as a critical building block, enabling the precise construction of complex peptide structures. However, its utility in synthesis is matched by the critical importance of its proper handling and disposal. The presence of the dinitrophenyl (Dnp) group, a moiety known for its potential toxicity and explosive characteristics when dry, necessitates a disposal protocol that is both rigorous and meticulously followed.

This guide provides an in-depth, procedural framework for the safe disposal of Boc-D-Dab(Dnp)-OH, moving beyond mere compliance to foster a culture of safety and environmental responsibility within the laboratory. By understanding the "why" behind each step, researchers can not only ensure their own safety but also contribute to the integrity of their institution's environmental health and safety program.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal begins, a thorough understanding of the inherent hazards associated with Boc-D-Dab(Dnp)-OH is essential. The primary risks stem from the dinitrophenyl (Dnp) functional group.

Key Hazards:

-

Toxicity: Dinitrophenols are classified as acutely toxic.[1] Exposure can lead to symptoms such as nausea, dizziness, and in severe cases, damage to the central nervous and cardiovascular systems.[1]

-

Flammability and Explosive Potential: A critical characteristic of many dinitrophenyl compounds is their potential to become explosive when dry.[2][3] This is due to the presence of nitro groups, which can undergo rapid, exothermic decomposition when subjected to heat, shock, or friction. It is crucial to ensure that Dnp-containing waste is never allowed to dry out completely.[4]

-

Environmental Hazard: Improper disposal can lead to the contamination of soil and water, posing a threat to ecosystems.

The Boc (tert-butyloxycarbonyl) protecting group, while generally stable under basic and nucleophilic conditions, is acid-labile.[1][5] This property is central to its use in synthesis but must also be considered during disposal to avoid unintended reactions in the waste container.

Hazard Summary Table:

| Hazard Category | Description | Primary Contributor |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Dinitrophenyl (Dnp) group |

| Flammability | Solid material may be flammable. | Dinitrophenyl (Dnp) group |

| Explosive Hazard | May become explosive if allowed to dry completely. | Dinitrophenyl (Dnp) group |

| Environmental | Toxic to aquatic life with long-lasting effects. | Dinitrophenyl (Dnp) group |

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of Boc-D-Dab(Dnp)-OH, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following PPE must be worn at all times when handling the compound or its waste:

-

Eye Protection: Chemical splash goggles are mandatory to protect against splashes and fine dust.

-

Hand Protection: Nitrile gloves are required. For extended handling or in the event of a spill, double-gloving is recommended. Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn over personal clothing.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted N95 respirator or higher is necessary. All handling of the solid compound should ideally be performed within a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Boc-D-Dab(Dnp)-OH is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for ensuring safety and regulatory compliance.

Workflow Diagram for Boc-D-Dab(Dnp)-OH Disposal

Caption: Decision workflow for the safe disposal of Boc-D-Dab(Dnp)-OH.

Step 1: Waste Segregation at the Point of Generation

-

Rationale: To prevent dangerous chemical reactions and ensure proper disposal, Boc-D-Dab(Dnp)-OH waste must be segregated from other waste streams.

-

Procedure:

-

Designate a specific, clearly labeled hazardous waste container for Boc-D-Dab(Dnp)-OH and any materials contaminated with it.

-

Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.

-

Step 2: Container Selection and Labeling

-

Rationale: The waste container must be compatible with the chemical to prevent leaks and degradation. Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.

-

Procedure:

-

Use a high-density polyethylene (HDPE) container with a secure, screw-top lid.

-

The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Boc-D-Dab(Dnp)-OH".

-

Include the primary hazard pictograms for "Acutely Toxic" and "Flammable."

-

Indicate the date the first waste was added to the container.

-

Step 3: Waste Collection

-

Rationale: As dinitrophenyl compounds can be explosive when dry, it is crucial to keep solid waste wetted.

-

Procedure:

-

Solid Waste: For pure Boc-D-Dab(Dnp)-OH or heavily contaminated items (e.g., weighing paper, gloves), add a small amount of a compatible solvent (e.g., methanol or isopropanol) to the container to ensure the contents remain damp.

-

Liquid Waste: Unused solutions containing Boc-D-Dab(Dnp)-OH should be collected in a designated liquid hazardous waste container, also clearly labeled.

-

Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in the solid waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste.

-

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

-

Rationale: Federal and local regulations govern the temporary storage of hazardous waste.[6][7] An SAA provides a designated, safe location for waste accumulation before it is collected for final disposal.

-

Procedure:

-

Store the sealed waste container in a designated SAA. This area should be under the control of the laboratory personnel.

-

The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.

-

Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

-

Maintain a log of the waste being added to the container.

-

Step 5: Final Disposal

-

Rationale: The final disposal of hazardous waste must be conducted by a licensed and certified hazardous waste contractor to ensure compliance with all federal, state, and local regulations.

-

Procedure:

-

Once the waste container is full or has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines), arrange for pickup by your institution's designated hazardous waste management service.

-

Do not attempt to dispose of this chemical down the drain or in the regular trash.[5]

-

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and correct action is crucial.

-

Small Spills (in a chemical fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a spill pad).

-

Carefully collect the absorbent material and place it in the designated hazardous waste container.

-

Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol or isopropanol) and place the cloth in the waste container.

-

Wash the area with soap and water.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert your supervisor and your institution's EHS department immediately.

-

Prevent others from entering the area.

-

Follow the instructions of the emergency response team.

-

-

Personal Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of Boc-D-Dab(Dnp)-OH is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific excellence. By understanding the chemical principles that underpin these disposal protocols, researchers can foster a proactive safety culture that protects themselves, their colleagues, and the wider community. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to remain informed of their institution's specific policies and to consult their EHS department for any questions or clarification.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: DAB. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DAB - Safety Data Sheet. Retrieved from [Link]

-

Amherst College. (2019). Standard Operating Procedures (SOP) for Working with 2,4-Dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dinitrophenol. Retrieved from [Link]

- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.

-

University of Georgia. (n.d.). 2-4-dinitrophenylhydrazine-119-26-6. Retrieved from [Link]

-

All Waste Matters. (2020). 2,4-DNP 2,4-dinitrophenylhydrazine Disposal. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

-

Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

-

Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

Sources

- 1. BOC deprotection [ms.bzchemicals.com]

- 2. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Double BOC protection selective removal method [en.highfine.com]

- 6. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Atmospheric OH reactivity in the western United States determined from comprehensive gas-phase measurements during WE-CAN - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.